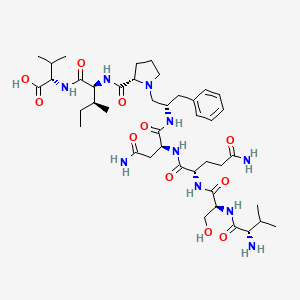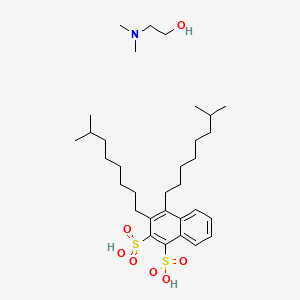
Einecs 264-317-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 264-317-8, also known as chlorhexidine, is a broad-spectrum antimicrobial agent widely used in healthcare and dental practices. It is effective against a variety of pathogens, including bacteria, yeasts, and viruses. Chlorhexidine is commonly used as a topical antiseptic and in oral rinses for the treatment of gingivitis and periodontitis .
準備方法
Synthetic Routes and Reaction Conditions
Chlorhexidine is synthesized through a multi-step process involving the reaction of 4-chloroaniline with cyanoguanidine to form 1,1’-hexamethylene bis(5-(p-chlorophenyl)biguanide). This intermediate is then reacted with hexamethylene diamine to produce chlorhexidine. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods
In industrial settings, chlorhexidine is produced in large quantities using similar synthetic routes. The process is optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity and quality of the final product. The production involves the use of large-scale reactors and continuous monitoring of the reaction parameters .
化学反応の分析
Types of Reactions
Chlorhexidine undergoes various chemical reactions, including:
Oxidation: Chlorhexidine can be oxidized to form chlorhexidine oxide.
Reduction: Reduction reactions can convert chlorhexidine to its reduced form.
Substitution: Chlorhexidine can undergo substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Chlorhexidine oxide.
Reduction: Reduced chlorhexidine.
Substitution: Various substituted chlorhexidine derivatives.
科学的研究の応用
Chlorhexidine has a wide range of scientific research applications:
Chemistry: Used as a standard antimicrobial agent in various chemical assays.
Biology: Employed in cell culture studies to prevent microbial contamination.
Medicine: Utilized in surgical scrubs, wound dressings, and oral rinses for its antimicrobial properties.
Industry: Incorporated into disinfectants and preservatives for its broad-spectrum efficacy.
作用機序
Chlorhexidine exerts its antimicrobial effects by disrupting the cell membrane of microorganisms. It binds to the negatively charged sites on the cell wall, causing leakage of intracellular components and ultimately cell death. The molecular targets include the phospholipids and proteins in the microbial cell membrane .
類似化合物との比較
Similar Compounds
Hexachlorophene: Another antimicrobial agent with similar uses but different chemical structure.
Triclosan: A widely used antimicrobial agent with a different mechanism of action.
Povidone-iodine: An antiseptic with a broad spectrum of activity but different chemical properties.
Uniqueness
Chlorhexidine is unique due to its broad-spectrum efficacy, low toxicity, and ability to bind strongly to skin and mucous membranes, providing prolonged antimicrobial action. Its effectiveness in both healthcare and dental applications sets it apart from other antimicrobial agents .
特性
CAS番号 |
63568-31-0 |
|---|---|
分子式 |
C32H55NO7S2 |
分子量 |
629.9 g/mol |
IUPAC名 |
3,4-bis(7-methyloctyl)naphthalene-1,2-disulfonic acid;2-(dimethylamino)ethanol |
InChI |
InChI=1S/C28H44O6S2.C4H11NO/c1-21(2)15-9-5-7-11-17-23-24-18-13-14-20-26(24)28(36(32,33)34)27(35(29,30)31)25(23)19-12-8-6-10-16-22(3)4;1-5(2)3-4-6/h13-14,18,20-22H,5-12,15-17,19H2,1-4H3,(H,29,30,31)(H,32,33,34);6H,3-4H2,1-2H3 |
InChIキー |
PQORKSTXZZDGOP-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCC1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)O)S(=O)(=O)O)CCCCCCC(C)C.CN(C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


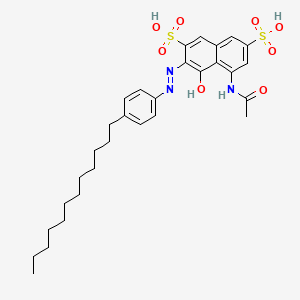



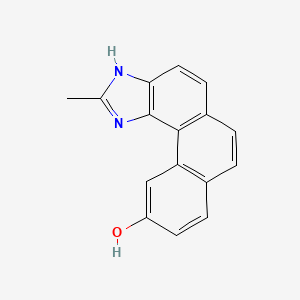
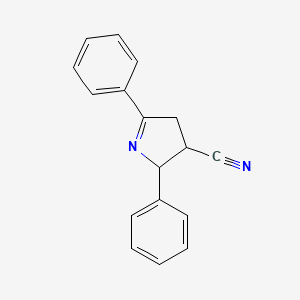
![6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene](/img/structure/B12804022.png)
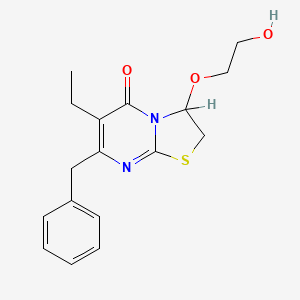

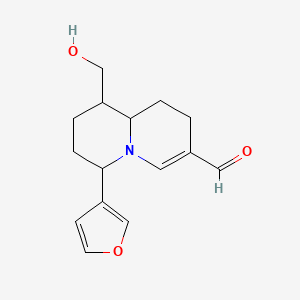
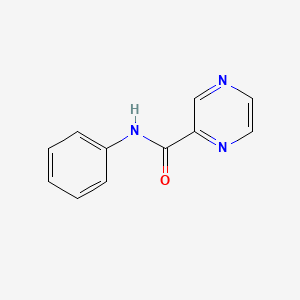
![4-methyl-14-phenyl-3-oxatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),4,8,10,12,15,17-octaen-6-one](/img/structure/B12804044.png)

